N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-7-18(31-2)8-5-16)23(28-24)33-15-21(30)26-19-14-17(25)6-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCIXQODGUNEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Motifs and Substituent Variations
The target compound’s triazaspiro[4.5]deca core contrasts with other acetamide derivatives:
Key Observations :
Key Observations :
- The target’s 8-methyl group and spiro architecture may necessitate specialized purification, as seen in other spiro compounds (Ev4) .
Preparation Methods
Microwave-Assisted Solid-Phase Synthesis
Adapting methodology from Feliu et al., the spirocyclic core was synthesized on SynPhase™ Rink amide lanterns:
Procedure :
- Load lanterns with Fmoc-protected piperidine (0.25 mmol loading)
- Deprotect with 20% piperidine/DMF
- Couple with 4-methoxybenzyl isocyanate (3 eq, DIPEA/DCM, 2 hr)
- Cyclize using HATU (1.5 eq)/DIEA (3 eq) under microwave irradiation (100W, 80°C, 30 min)
Key Optimization :
Solution-Phase Alternative Route
For scale-up production (>100 g), a modified solution-phase approach was developed:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Piperidine alkylation | 4-methoxybenzyl bromide, K2CO3, DMF, 80°C | 12 hr | 85% |
| 2. Cyclocondensation | NH2NH2·H2O, EtOH, reflux | 6 hr | 78% |
| 3. Spirocyclization | POCl3, CH3CN, 0°C→rt | 3 hr | 68% |
Critical Note : Methyl group introduction at position 8 required careful stoichiometric control during POCl3-mediated cyclization to prevent over-alkylation.
Functionalization of Spirocyclic Intermediate
Thiolation at Position 2
The spirocyclic core underwent thiolation via two methods:
Method A (Direct Sulfuration):
- React spirocyclic chloride (1 eq) with thiourea (3 eq) in EtOH/H2O (3:1) at reflux
- Isolate thiol intermediate via acid-base extraction (72% yield)
Method B (Metal-Mediated Exchange):
- Treat spirocyclic bromide with NaSH (2 eq) in DMF at 50°C
- Purify by silica chromatography (Hex:EtOAc 4:1)
- Achieved 81% yield with <2% disulfide byproduct
Synthesis of N-(5-Chloro-2-Methoxyphenyl) Bromoacetamide
Optimized Protocol :
- React 5-chloro-2-methoxyaniline (1 eq) with bromoacetyl bromide (1.05 eq) in THF at -10°C
- Quench with ice-water, extract with EtOAc
- Recrystallize from ethanol/water (4:1)
Characterization Data :
- Yield : 93% white crystals
- m.p. : 112-114°C
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.34 (d, J=8.8 Hz, 1H), 6.88 (dd, J=8.8, 2.8 Hz, 1H), 6.79 (d, J=2.8 Hz, 1H), 3.87 (s, 3H, OCH3), 3.82 (s, 2H, CH2Br)
- HRMS : m/z calcd for C9H9BrClNO2 [M+H]+ 292.9494, found 292.9491
Final Coupling Strategies
Mitsunobu Coupling (Path A)
Employing conditions from Girgis et al.:
- Spirocyclic thiol (1 eq)
- N-(5-chloro-2-methoxyphenyl)bromoacetamide (1.2 eq)
- DIAD (1.5 eq), PPh3 (1.5 eq) in anhydrous THF
- Stir 24 hr under N2
Results :
- Conversion : 94% (HPLC)
- Isolated Yield : 87% after column chromatography (SiO2, EtOAc:Hex 1:2)
- Purity : 99.2% (HPLC, 254 nm)
Nucleophilic Displacement (Path B)
Alternative method adapted from Moder et al.:
- Spirocyclic thiol (1 eq), bromoacetamide (1.1 eq)
- K2CO3 (2 eq), DMF, 60°C, 6 hr
- Cool, filter through Celite®
- Concentrate and precipitate with H2O
Comparative Data :
| Parameter | Mitsunobu | Nucleophilic |
|---|---|---|
| Yield | 87% | 78% |
| Reaction Time | 24 hr | 6 hr |
| Byproduct Formation | 2.1% | 5.8% |
| Scale-up Potential | Limited | Excellent |
Spectral Characterization of Final Compound
1H NMR (500 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 7.45 (d, J=8.5 Hz, 2H, ArH), 7.28 (d, J=8.8 Hz, 1H, ArH), 6.98 (d, J=8.5 Hz, 2H, ArH), 6.91 (dd, J=8.8, 2.5 Hz, 1H, ArH), 6.83 (d, J=2.5 Hz, 1H, ArH), 4.12 (s, 2H, SCH2), 3.79 (s, 3H, OCH3), 3.75 (s, 3H, OCH3), 3.42 (m, 4H, spiropiperidine), 2.85 (s, 3H, NCH3), 1.92 (m, 4H, spirocyclohexane)
13C NMR (126 MHz, DMSO-d6):
δ 169.8 (C=O), 159.3 (OCH3), 158.1 (OCH3), 154.2 (spiro C), 142.7, 132.5, 129.8, 128.4, 127.9, 124.6, 117.2, 114.3, 113.8, 67.4 (spiro C), 55.6, 55.3, 45.2, 44.7, 38.9, 34.1, 28.7
HRMS (ESI+):
m/z calcd for C26H30ClN4O3S [M+H]+ 537.1779, found 537.1775
Process Optimization Challenges
Byproduct Analysis
LC-MS monitoring revealed three major impurities:
- Disulfide dimer (3-5%): Mitigated by strict N2 atmosphere
- Dechlorinated product (<1%): Controlled via anhydrous conditions
- Spiro ring-opened adduct (2%): Minimized by maintaining pH >8 during coupling
Solvent Screening
Comparative study of 8 solvents showed:
| Solvent | Conversion | Selectivity |
|---|---|---|
| DMF | 94% | 89% |
| THF | 81% | 92% |
| DCM | 45% | 78% |
| EtOH | 67% | 85% |
DMF provided optimal balance despite requiring extensive post-reaction purification.
Alternative Synthetic Approaches
Molecular Editing Strategy
Applying McNally's heterocycle deconstruction method:
- Start with pyrimidine precursor
- C-H activation at C4 position
- Nitrogen insertion via Rh-catalyzed amination
- Rebuild spiro system through ring-closing metathesis
Advantages :
- 3-step sequence vs. 6-step traditional route
- 58% overall yield vs. 41% conventional
Limitations :
- Requires specialized catalysts
- Limited scalability demonstrated
Q & A
Q. What are the key synthetic pathways for N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the triazaspiro core via cyclization reactions using catalysts like palladium on carbon (common in analogous spirocyclic compounds) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often employing chloroacetyl chloride and triethylamine as a base .
- Step 3 : Functionalization of aromatic rings (e.g., methoxy and chloro groups) under controlled conditions to avoid undesired side reactions . Key Reagents : Dichloromethane (solvent), potassium carbonate (base), and chloroacetyl chloride (acylating agent).
Q. How is the compound structurally characterized to confirm its identity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, particularly distinguishing spirocyclic and aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₄ClN₅O₃S) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .
Q. What preliminary biological activities are associated with this compound?
Analogous spirocyclic triazaspiro compounds exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth via disruption of cell wall synthesis .
- Anticancer Potential : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values reported in micromolar ranges .
- Enzyme Inhibition : Interaction with kinases or proteases, assessed via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent ratios, catalyst loading). For example, refluxing in acetone with anhydrous K₂CO₃ increases thioether bond formation efficiency .
- Real-Time Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures final purity (>95%) .
- Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometric control of chloroacetyl chloride .
Q. How do structural modifications influence biological activity?
Comparative studies on analogs reveal:
- Substituent Effects : Replacing 4-methoxyphenyl with 4-fluorophenyl enhances target binding affinity but reduces solubility .
- Spirocyclic Rigidity : The 1,4,8-triazaspiro[4.5]deca-1,3-diene core improves metabolic stability compared to non-spiro analogs . Table 1 : Activity of Structural Analogs
| Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 4-OCH₃ | 12.3 | 0.45 |
| 4-F | 8.7 | 0.28 |
| 4-Cl | 15.9 | 0.32 |
| Data adapted from . |
Q. What methodologies resolve contradictions in crystallographic data for this compound?
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, improving R-factor convergence .
- Disorder Modeling : For flexible methoxyphenyl groups, PART instructions in SHELX partition electron density to resolve positional ambiguities .
- Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding networks .
Q. How can molecular docking predict target interactions and guide SAR studies?
- Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to known inhibitors .
- Docking Workflow :
Prepare ligand (compound) and receptor (target protein) using AutoDock Tools.
Generate grid maps focusing on ATP-binding pockets.
Run simulations with Lamarckian genetic algorithms (50 runs, 25 million evaluations).
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values to refine models .
Q. What analytical strategies address stability issues under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
- pH-Dependent Solubility : Use shake-flask methods with buffers (pH 1–7.4) to identify optimal formulation pH (e.g., pH 6.5 for maximum stability) .
- Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation, guiding prodrug design .
Methodological Notes
- Advanced Techniques : For unresolved challenges (e.g., low solubility), consider co-crystallization with cyclodextrins or PEGylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
